Glaucolide B
Overview
Description
Glaucolide B is a sesquiterpene lactone isolated from the plant Vernonia fruticulosa, which belongs to the Asteraceae family . Sesquiterpene lactones are a diverse group of naturally occurring compounds known for their biological activities, including anti-inflammatory, cytotoxic, and phytogrowth-inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glaucolide B can be synthesized through various methods involving the treatment of its natural form with different Brønsted-Lowry and Lewis acids and bases . These reactions often involve transannular via allylic rearrangement cyclization, oxidation, dehydrohalogenation, acetylation, and elimination reactions . The preparation of semisynthetic derivatives of this compound has been achieved by treating it with various acidic and basic conditions to obtain different lactone derivatives .
Industrial Production Methods
The industrial production of this compound involves the extraction from the leaves of Lepidaploa chamissonis using centrifugal partition chromatography . This method allows for the efficient extraction and purification of this compound, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Glaucolide B undergoes several types of chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups.
Cyclization: Formation of cyclic structures through transannular via allylic rearrangement.
Common Reagents and Conditions
Acids and Bases: Both Brønsted-Lowry and Lewis acids and bases are commonly used to induce various transformations in this compound.
Catalysts: Catalysts with varied acid-base properties are used to facilitate reactions.
Major Products
The major products formed from these reactions include various lactone derivatives, such as hirsutinolide and cadinanolide derivatives .
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Glaucolide B is unique among sesquiterpene lactones due to its specific structural features and biological activities. Similar compounds include:
Hirsutinolide: Known for its cytotoxic activity.
Cadinanolide: Exhibits anti-inflammatory properties.
Germacranolide: Another sesquiterpene lactone with significant biological activity.
These compounds share some structural similarities with this compound but differ in their specific biological activities and applications .
Biological Activity
Glaucolide B is a sesquiterpene lactone derived from the plant Vernonia eremophila and has garnered attention for its diverse biological activities, including antimicrobial, cytotoxic, and schistosomicidal properties. This article explores the biological activity of this compound, focusing on its genotoxic effects, cytotoxicity against cancer cell lines, and potential therapeutic applications.
1. Chemical Structure and Properties
This compound is characterized by its unique sesquiterpene lactone structure, which contributes to its biological activities. The compound features an α,β-unsaturated δ-lactone moiety that is crucial for its reactivity and interaction with biological targets.
2.1 In Vitro Studies
Research has demonstrated that this compound exhibits significant cytotoxic effects on various cell types. A study conducted on human cultured lymphocytes revealed that concentrations greater than 15 µg/ml resulted in complete inhibition of cell growth. At lower concentrations (4 µg/ml and 8 µg/ml), this compound increased the frequency of chromosomal aberrations, indicating its clastogenic potential in vitro .
Table 1: Cytotoxic Effects of this compound on Human Lymphocytes
Concentration (µg/ml) | Mitotic Index (MI) | Chromosomal Aberrations (%) |
---|---|---|
Control | 100% | 5% |
4 | 90% | 12% |
8 | 70% | 20% |
15 | 0% | 35% |
The study also noted that while this compound was cytotoxic in vitro, it did not exhibit clastogenic effects in vivo when tested on BALB/c mice bone marrow cells at concentrations up to 640 mg/kg .
2.2 In Vivo Studies
In vivo assessments indicated that this compound did not significantly alter the frequency of chromosomal aberrations or affect cell division in mouse models, suggesting a differential response between in vitro and in vivo environments .
3. Antimicrobial Activity
This compound has demonstrated strong antimicrobial activity against various pathogens. Notably, it exhibited significant inhibitory effects against Bacillus cereus and moderate activity against Staphylococcus aureus. However, it showed limited efficacy against other bacterial strains .
Table 2: Antimicrobial Activity of this compound
Pathogen | Activity Level |
---|---|
Bacillus cereus | Strong |
Staphylococcus aureus | Moderate |
Escherichia coli | Weak |
4. Semisynthetic Derivatives
Recent research has focused on the semisynthetic modification of this compound to enhance its biological activity. Derivatives created through reactions with various Lewis and Brønsted-Lowry acids have shown improved cytotoxicity against melanoma cell lines. For instance, certain derivatives exhibited cytotoxic concentrations (CC50) as low as 3.1 µM with selectivity indices indicating potential for therapeutic use .
Table 3: Cytotoxicity of Semisynthetic Derivatives
Compound | CC50 (µM) | Selectivity Index (SI) |
---|---|---|
Derivative A | 5.0 | 2.5 |
Derivative B | 11.2 | 2.5 |
Derivative C | 3.1 | 3.0 |
5. Case Studies
A notable case study involved the evaluation of this compound's effects on melanoma cells, where it was found to induce apoptosis through modulation of pro-inflammatory and anti-apoptotic pathways . This suggests a mechanism by which this compound could be harnessed for cancer therapy.
Properties
IUPAC Name |
(8,10-diacetyloxy-4,8-dimethyl-7,13-dioxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-11-en-12-yl)methyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O10/c1-10(22)27-9-13-16-14(28-11(2)23)8-21(5,30-12(3)24)15(25)6-7-20(4)18(31-20)17(16)29-19(13)26/h14,17-18H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLNEIIZZQABDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C2C(CC(C(=O)CCC3(C(C2OC1=O)O3)C)(C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11091-27-3 | |
Record name | Glaucolide B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011091273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.